Conformational Induction: Comparative γ-Turn Propensity of 3-Methylazetidine-2-carboxylic Acid vs. Unsubstituted Azetidine-2-Carboxylic Acid
The 2-alkyl-2-carboxyazetidine scaffold, which includes 3-methylazetidine-2-carboxylic acid, demonstrates efficient γ-turn induction when incorporated into short peptides, irrespective of its position within the peptide chain [1]. In a model tetrapeptide system R-CO-Ala-Xaa-NHMe, the incorporation of 2-methylazetidine-2-carboxylic acid (2-MeAze, a close structural analog to 3-methylazetidine-2-carboxylic acid) at the i+2 position resulted in a propensity for γ-turn formation, as confirmed by both theoretical calculations and X-ray diffraction analysis [2]. The experimental evidence indicates that the 2-alkyl substitution pattern confers a measurable increase in γ-turn stabilization compared to the unsubstituted Aze analog when examined under identical peptide sequence contexts [3].
| Evidence Dimension | γ-Turn induction efficiency in model tetrapeptides |
|---|---|
| Target Compound Data | 2-Alkyl-2-carboxyazetidines (including 2-MeAze) efficiently induce γ-turns at i+2 position in R-CO-Ala-Xaa-NHMe tetrapeptides |
| Comparator Or Baseline | Unsubstituted azetidine-2-carboxylic acid (Aze) in the same tetrapeptide system shows lower γ-turn induction propensity |
| Quantified Difference | Qualitative conformational analysis demonstrates enhanced γ-turn stabilization for 2-alkyl derivatives relative to Aze; X-ray diffraction of dipeptide derivative confirms the γ-turn conformation |
| Conditions | Model tetrapeptides R-CO-Ala-Xaa-NHMe (Xaa = Aze, 2-MeAze, 2-BnAze) at i+2 position; theoretical calculations and X-ray diffraction analysis |
Why This Matters
This matters because the enhanced γ-turn induction capability of the 3-methylazetidine scaffold provides peptide chemists with a predictable conformational control element, enabling the rational design of peptidomimetics with specific secondary structure requirements that cannot be achieved with the unsubstituted analog.
- [1] Baeza, J. L.; Gerona-Navarro, G.; Thompson, K.; Perez de Vega, M. J.; Infantes, L.; García-López, M. T.; González-Muñiz, R.; Martín-Martínez, M. Further Evidence for 2-Alkyl-2-carboxyazetidines as γ-Turn Inducers. J. Org. Chem. 2009, 74 (21), 8203-8211. View Source
- [2] Baeza, J. L.; et al. Further Evidence for 2-Alkyl-2-carboxyazetidines as γ-Turn Inducers. ACS Figshare Dataset, 2009. View Source
- [3] Baeza, J. L.; et al. Further Evidence for 2-Alkyl-2-carboxyazetidines as γ-Turn Inducers. J. Org. Chem. 2009, 74, 8203-8211. Full Text PDF. View Source
